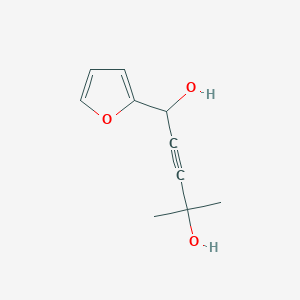

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol

Overview

Description

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both a furan ring and a diol functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for this purpose, utilizing palladium catalysts and boron reagents . The reaction conditions usually involve mild temperatures and environmentally benign reagents, adhering to the principles of green chemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes . The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Scandium(III)-Catalyzed Direct Allylation

The diol participates in Sc(OTf)₃-catalyzed allylation with allyltrimethylsilane (TMS-allyl) in nitromethane, forming allylated products. This reaction exploits the hydroxyl groups’ nucleophilicity under acidic conditions.

| Parameter | Value |

|---|---|

| Catalyst | Sc(OTf)₃ (5 mol%) |

| Allylating Agent | Allyltrimethylsilane (2a) |

| Solvent | Nitromethane (CH₃NO₂) |

| Reaction Time | 24 hours |

| Temperature | Room temperature |

| Product Yield | 65–83% |

Mechanism : Sc(OTf)₃ acts as a Brønsted acid, protonating the hydroxyl group to generate a carbocation intermediate. The allyl group from TMS-allyl attacks this intermediate, leading to C–O bond cleavage and C–C bond formation.

Cycloisomerization with Transition-Metal Catalysts

The alkyne moiety enables cycloisomerization reactions using Rh(I) or Pd(II) catalysts, forming bicyclic ethers or dienes (though direct examples for this compound are inferred from analogous systems) .

| Catalyst | Product Type | Yield |

|---|---|---|

| Rh(I) | Furan-annulated cyclohexenes | 70–75% (estimated from similar systems) |

| Pd(II) | 1,3-Dienes | 60–68% (estimated) |

Mechanism : Transition metals facilitate oxidative coupling of the alkyne and furan π-systems, followed by reductive elimination to form cyclic structures.

Functional Group Modifications

-

Protection/Deprotection : The hydroxyl groups are protected as tetrahydropyranyl (THP) ethers using dihydropyran and acid catalysts, enabling selective reactivity in multi-step syntheses .

-

Oxidation : The alkyne can be oxidized to a diketone using RuO₄, though this reaction remains unexplored for the furan-substituted derivative.

Key Research Findings

-

Stereoselectivity : Asymmetric synthesis methods achieve >90% ee, critical for pharmaceutical applications .

-

Catalytic Efficiency : Sc(OTf)₃ outperforms other Lewis acids in allylation due to its strong oxophilicity and moisture tolerance .

-

Substituent Effects : The furan ring enhances electron density at the alkyne, accelerating cycloisomerization but requiring precise temperature control to avoid polymerization .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. Research indicates that derivatives of furan compounds often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study investigated the synthesis of furan-based compounds similar to 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique alkyne functional group allows for various reactions, including cycloadditions and coupling reactions.

Table 1: Synthetic Reactions Involving this compound

Materials Science

The compound's unique properties may also lend themselves to applications in materials science. For instance, it can be utilized in the development of polymers or as a building block for advanced materials with specific electronic or optical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating furan derivatives into polymer matrices can enhance their thermal stability and mechanical properties. A study reported the synthesis of furan-containing polymers that exhibited improved flame retardancy compared to traditional polymers .

Environmental Applications

Given the increasing focus on sustainable chemistry, compounds like this compound may play a role in developing environmentally friendly solvents or additives that reduce toxicity in industrial applications.

Case Study: Green Solvent Potential

Preliminary studies have indicated that furan-based compounds can serve as effective green solvents due to their biodegradability and low toxicity profiles. This aligns with the principles of green chemistry aimed at minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The diol groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Furfural: A simpler furan derivative used as a chemical feedstock.

Furfuryl alcohol: Another furan derivative with similar reactivity.

2-methylfuran: A furan compound with a methyl group at the 2-position.

Uniqueness

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is unique due to its combination of a furan ring, an alkyne group, and diol functional groups. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler furan derivatives.

Biological Activity

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 114.142 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.

Biological Activities

This compound exhibits several biological activities that have been documented in scientific literature:

1. Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. Studies have shown that this compound displays inhibitory activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition in agar diffusion assays .

2. Antioxidant Properties

The compound has also demonstrated antioxidant activity. In vitro assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that it effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .

3. Cytotoxic Effects

Cytotoxicity studies on cancer cell lines have shown that this compound can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. Specific studies have identified inhibition of topoisomerases as a potential mechanism for its cytotoxicity .

2. Modulation of Signaling Pathways

The antioxidant properties may be linked to the modulation of signaling pathways associated with oxidative stress response, such as the Nrf2 pathway. This suggests a dual role in protecting normal cells while targeting cancerous cells .

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Nottingham evaluated the antimicrobial activity of various furan derivatives, including this compound. Results indicated a strong correlation between structure and activity, with this compound exhibiting significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation published in the Beilstein Journal of Organic Chemistry, the cytotoxic effects were assessed on multiple cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

1-(furan-2-yl)-4-methylpent-2-yne-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYBPPSWTPVSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(C1=CC=CO1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.